(2Z)-3-Ethyl-N-(2,4,5-trimethylphenyl)-1,3-thiazol-2(3H)-imine
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Overview
Description
(2Z)-3-Ethyl-N-(2,4,5-trimethylphenyl)-1,3-thiazol-2(3H)-imine is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-Ethyl-N-(2,4,5-trimethylphenyl)-1,3-thiazol-2(3H)-imine typically involves the reaction of 2,4,5-trimethylphenylamine with ethyl isothiocyanate under specific conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The mixture is then heated to promote the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-Ethyl-N-(2,4,5-trimethylphenyl)-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thiazole ring.
Scientific Research Applications
(2Z)-3-Ethyl-N-(2,4,5-trimethylphenyl)-1,3-thiazol-2(3H)-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2Z)-3-Ethyl-N-(2,4,5-trimethylphenyl)-1,3-thiazol-2(3H)-imine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
(2Z)-1-(Diaminomethylene)-2-[1-(2,4,5-trimethylphenyl)ethylidene]hydrazinium: This compound shares a similar aromatic ring structure but differs in the functional groups attached.
2,4,5-Trimethylphenyl acetic acid: Another compound with a similar aromatic ring but different functional groups.
Uniqueness
The uniqueness of (2Z)-3-Ethyl-N-(2,4,5-trimethylphenyl)-1,3-thiazol-2(3H)-imine lies in its thiazole ring, which imparts specific chemical and biological properties
Properties
CAS No. |
62616-50-6 |
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Molecular Formula |
C14H18N2S |
Molecular Weight |
246.37 g/mol |
IUPAC Name |
3-ethyl-N-(2,4,5-trimethylphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C14H18N2S/c1-5-16-6-7-17-14(16)15-13-9-11(3)10(2)8-12(13)4/h6-9H,5H2,1-4H3 |
InChI Key |
ZNEGHIBLKRNHCH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CSC1=NC2=C(C=C(C(=C2)C)C)C |
Origin of Product |
United States |
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